2,5-Dimethyl-2,5-dihydroperoxyhexane
Overview
Description
2,5-Dimethyl-2,5-dihydroperoxyhexane is an organic peroxide compound with the molecular formula C8H18O4. It is a white wet solid that is particularly sensitive to temperature rises and decomposes violently above a certain control temperature. This compound is generally stored or transported in a water slurry to mitigate its reactivity.
Preparation Methods
2,5-Dimethyl-2,5-dihydroperoxyhexane can be synthesized by reacting 2,5-dimethyl-1,5-hexadiene with hydrogen peroxide in an acidic medium . This method provides a good yield and is technically straightforward . Industrial production methods also involve similar processes, ensuring the compound is produced efficiently and safely .
Chemical Reactions Analysis
2,5-Dimethyl-2,5-dihydroperoxyhexane is a strong oxidizing agent and undergoes various chemical reactions . It can ignite organic compounds on contact and reacts explosively with strongly reduced materials such as sulfides, nitrides, and hydrides . Common reagents used in these reactions include hydrogen peroxide and acidic mediums . The major products formed from these reactions are often other peroxides or oxidized compounds .
Scientific Research Applications
2,5-Dimethyl-2,5-dihydroperoxyhexane has several scientific research applications. It is used as an initiator for the polymerization of styrene and methyl methacrylate. Additionally, it has been studied extensively for its molecular and crystal structure, providing valuable insights into the nature of the O—O bond in hydroperoxides. Quantum-chemical studies have also been conducted to understand the interatomic interactions and characteristics of the covalent O—O bonds.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-2,5-dihydroperoxyhexane involves its strong oxidizing properties. It decomposes to produce free radicals, which then initiate various chemical reactions . These free radicals can interact with organic compounds, leading to oxidation and other chemical transformations . The molecular targets and pathways involved include the O—O bond in hydroperoxides and the subsequent formation of free radicals .
Comparison with Similar Compounds
2,5-Dimethyl-2,5-dihydroperoxyhexane can be compared with other similar compounds such as 2,5-dimethyl-2,5-dihydroperoxyhex-3-ine and 2,5-dimethyl-2,5-di(tert-butylperoxy)hexane . These compounds share similar structural features but differ in their reactivity and applications . For example, 2,5-dimethyl-2,5-di(tert-butylperoxy)hexane is used as a polymerization initiator, similar to this compound, but has different stability and reactivity profiles .
Properties
IUPAC Name |
2,5-dihydroperoxy-2,5-dimethylhexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O4/c1-7(2,11-9)5-6-8(3,4)12-10/h9-10H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBAASVQPMTVHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(C)(C)OO)OO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O4 | |
Record name | 2,5-DIMETHYL-2,5-DIHYDROPEROXY HEXANE, NOT MORE THAN 82% WITH WATER | |
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Record name | DIMETHYLHEXANE DIHYDROPEROXIDE, WITH 18% OR MORE WATER | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30871881 | |
Record name | 2,5-Dimethyl-2,5-dihydroperoxyhexane | |
Source | EPA DSSTox | |
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Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2,5-dimethyl-2,5-dihydroperoxy hexane, not more than 82% with water appears as white wet solid. May float or sink in water. This solid peroxide is particularly sensitive to temperature rises. Above a given "Control Temperature" they decompose violently. It is generally stored or transported in a water slurry., Dimethylhexane dihydroperoxide, with 18% or more water appears as white wet solid. May float or sink in water. This solid peroxide is particularly sensitive to temperature rises. Above a given "Control Temperature" they decompose violently. It is generally stored or transported in a water slurry. | |
Record name | 2,5-DIMETHYL-2,5-DIHYDROPEROXY HEXANE, NOT MORE THAN 82% WITH WATER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8565 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | DIMETHYLHEXANE DIHYDROPEROXIDE, WITH 18% OR MORE WATER | |
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URL | https://cameochemicals.noaa.gov/chemical/587 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Density |
1 at 68 °F (est) (USCG, 1999) | |
Record name | 2,5-DIMETHYL-2,5-DIHYDROPEROXY HEXANE, NOT MORE THAN 82% WITH WATER | |
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CAS No. |
3025-88-5 | |
Record name | 2,5-DIMETHYL-2,5-DIHYDROPEROXY HEXANE, NOT MORE THAN 82% WITH WATER | |
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URL | https://cameochemicals.noaa.gov/chemical/8565 | |
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Record name | DIMETHYLHEXANE DIHYDROPEROXIDE, WITH 18% OR MORE WATER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/587 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2,5-Dimethylhexane-2,5-dihydroperoxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3025-88-5 | |
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Record name | 2,5-Dimethyl-2,5-dihydroperoxyhexane | |
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Record name | Hydroperoxide, 1,1'-(1,1,4,4-tetramethyl-1,4-butanediyl)bis- | |
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Record name | 2,5-Dimethyl-2,5-dihydroperoxyhexane | |
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Record name | 2,5-dimethylhexane 2,5-dihydroperoxide | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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